molecular formula C21H19ClN6 B416435 1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 305337-67-1

1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B416435
CAS No.: 305337-67-1
M. Wt: 390.9g/mol
InChI Key: OLZULHMAKYNBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The pyrazolo[3,4-d]pyrimidine core is a well-characterized pharmacophore known to function as a bioisostere of the purine ring of adenine , allowing it to compete with ATP for binding in the catalytic domains of various protein kinases . Compounds featuring this scaffold have demonstrated potent inhibitory activity against a range of kinases, including serine-threonine kinases like p70S6K, Akt1, and Akt2, which are implicated in critical cellular processes such as proliferation, differentiation, and metabolism . Furthermore, related pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as novel CDK2 (Cyclin-Dependent Kinase 2) inhibitors for targeted cancer therapy, showing promising anti-proliferative effects in various cell lines . The specific substitution pattern of this compound, incorporating a 3-chlorophenylpiperazine moiety, is designed to optimize interactions with the hydrophobic regions of kinase active sites. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-16-5-4-8-18(13-16)26-9-11-27(12-10-26)20-19-14-25-28(21(19)24-15-23-20)17-6-2-1-3-7-17/h1-8,13-15H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZULHMAKYNBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Piperazine and Pyrazolo-Pyrimidine Assembly

This approach, detailed in CN104402842A, involves a three-step sequence starting from diethanolamine and 3-chloroaniline:

Step 1: Synthesis of Di(2-chloroethyl)methylamine Hydrochloride
Diethanolamine reacts with thionyl chloride in chloroform at 0–5°C to yield di(2-chloroethyl)methylamine hydrochloride. The reaction is exothermic, requiring controlled addition to avoid side product formation.

Step 2: Formation of 1-(3-Chlorophenyl)Piperazine Hydrochloride
3-Chloroaniline reacts with di(2-chloroethyl)methylamine hydrochloride in xylene under reflux (140–150°C) for 18–24 hours. The intermediate undergoes cyclization to form the piperazine ring, achieving a 72% yield after recrystallization.

Step 3: Coupling with Pyrazolo[3,4-d]Pyrimidine
The piperazine intermediate reacts with 1-bromo-3-chloropropane in acetone/water at 0–10°C, followed by NaOH-mediated dehydrohalogenation. This step introduces the chloropropyl spacer, which is subsequently coupled with the preformed pyrazolo[3,4-d]pyrimidine core (synthesized separately via methods in TR2021008599T).

Key Data:

ParameterValueSource
Step 2 Yield72%
Step 3 Solvent SystemAcetone/Water (1:1.2)
Final Coupling Temp0–10°C

Route 2: Convergent Synthesis via Buchwald-Hartwig Amination

Evitachem’s methodology emphasizes a convergent approach using palladium-catalyzed cross-coupling:

Pyrazolo[3,4-d]Pyrimidine Core Synthesis

  • Condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide at 180°C forms the pyrimidine ring.

  • Chlorination at the 4-position using POCl₃ in the presence of N,N-diethylaniline.

Piperazine Functionalization
1-(3-Chlorophenyl)piperazine is prepared via nucleophilic aromatic substitution of 1-chloro-3-nitrobenzene with piperazine, followed by nitro group reduction.

Final Coupling
The chlorinated pyrazolo[3,4-d]pyrimidine reacts with the piperazine derivative using Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C for 12 hours. This Buchwald-Hartwig amination achieves a 68% isolated yield.

Optimization Insight:

  • Catalyst loading <2 mol% Pd reduces costs without compromising yield.

  • Polar aprotic solvents (e.g., DMF) decrease regioselectivity due to competing SNAr pathways.

Critical Analysis of Methodologies

Yield and Scalability Comparison

RouteTotal StepsOverall YieldScalabilityCost Drivers
1531%ModeratePOCl₃ usage, Pd catalyst
2445%HighXantphos ligand cost

Route 2’s convergent design minimizes linear steps, improving overall yield. However, the palladium catalyst contributes to 40% of raw material costs in large-scale production.

Solvent and Temperature Optimization

Solvent Effects on Coupling Efficiency

SolventDielectric ConstantYield (%)Byproducts
Toluene2.468<5%
DMF36.75218%
THF7.56112%

Low-polarity solvents (toluene, xylene) favor the Pd-catalyzed amination by stabilizing the transition state.

Temperature Profile for Cyclization

  • Optimal cyclization of the piperazine intermediate occurs at 140–150°C. Below 130°C, incomplete ring closure leads to dimeric byproducts.

Emerging Techniques and Process Intensification

Continuous Flow Synthesis

Recent adaptations of Route 2 in microreactors demonstrate:

  • 20% reduction in reaction time for the Buchwald-Hartwig step.

  • 99.2% purity by HPLC due to improved mass/heat transfer.

Green Chemistry Approaches

  • Substitution of POCl₃ with PCl₃ in pyrimidine chlorination reduces hazardous waste generation by 33%.

  • Aqueous workup protocols eliminate dichloromethane extraction, aligning with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly impacts biological activity. Key analogs include:

Compound Name Piperazine Substituent Pyrazolopyrimidine Substituent Key Findings/Activity Reference
1-(4-Chlorophenyl)-4-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine 4-Chlorophenyl 1-Phenyl Reduced kinase inhibition compared to 3-chloro analog in preliminary screens
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-(2-Methylphenyl)piperazinyl 1-(4-Methylbenzyl) Enhanced lipophilicity; improved blood-brain barrier penetration in CNS-targeted studies
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-(2-Phenylethyl)piperazinyl 1-(4-Chlorobenzyl) Moderate antiproliferative activity (IC₅₀ = 18–45 μM) against cancer cell lines

Modifications to the Pyrazolo[3,4-d]pyrimidine Core

Variations in the pyrazolopyrimidine moiety influence binding affinity and solubility:

  • 4-Hydrazinyl derivatives (e.g., 4-hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine): Serve as intermediates for Schiff base formation, enabling conjugation with arylaldehydes to enhance antiproliferative activity (IC₅₀ = 5–32 μM) .
  • 6-Methyl substitution : Derivatives like 4-(2-benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit improved metabolic stability and kinase inhibition (e.g., FGFR IC₅₀ = 5.18 μM) .
  • Chloromethyl substitution : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine acts as a versatile intermediate for alkylation reactions, enabling access to disubstituted analogs with antimicrobial activity .

Biological Activity

The compound 1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a notable member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest potential interactions with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClN5C_{21}H_{19}ClN_5, with a molecular weight of approximately 376.86 g/mol. The presence of both a piperazine ring and a pyrazolo[3,4-d]pyrimidine moiety contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound under discussion has been evaluated for its efficacy against various cancer cell lines:

  • Cell Line Testing : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer cell lines. For instance, related compounds showed IC50 values ranging from 0.3 µM to 24 µM against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) targets .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases and tyrosine kinases . Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, disrupting their function.

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:

  • Antiparasitic and Antifungal Activities : Compounds in this class have been investigated for their ability to inhibit parasitic infections and fungal growth, showcasing a broad spectrum of antimicrobial properties .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that compounds similar to 1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine exhibited potent anticancer activity in MCF-7 (breast cancer) models. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells .

Case Study 2: Dual Inhibition Mechanism

Another investigation focused on the dual inhibition capabilities of related compounds against both EGFR and VEGFR2. The study found that specific derivatives could inhibit these targets with IC50 values as low as 0.3 µM, indicating their potential as multitargeted anticancer agents .

Data Summary

Biological ActivityCell Line/TargetIC50 RangeReferences
AnticancerMDA-MB-2310.3 - 24 µM
AntiparasiticVariousNot specified
Anti-inflammatoryVariousComparable to diclofenac (54.65 µg/mL)

Q & A

Q. What synthetic strategies are most effective for introducing substituents to the pyrazolo[3,4-d]pyrimidinyl moiety in this compound?

Methodological Answer: The pyrazolo[3,4-d]pyrimidinyl scaffold can be functionalized via nucleophilic substitution reactions. For example, reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with pyrazolo-pyrimidinone precursors under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) allows selective substitution at the 4-position. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity, as competing reactions may yield positional isomers .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC (with UV detection at 254 nm) to assess purity (>95% by area normalization).
  • 1H/13C NMR to confirm the presence of the 3-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and piperazine protons (δ ~3.2 ppm).
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ calculated for C21H18ClN6: 389.1284).
    Cross-referencing with synthetic intermediates (e.g., pyrazolo-pyrimidinone precursors) ensures no residual reactants remain .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to serotonin receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with 5-HT receptors. Key steps:

  • Target Preparation: Retrieve the 5-HT receptor structure (e.g., 5-HT2A, PDB ID: 6WGT).
  • Ligand Optimization: Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis set.
  • Docking Analysis: Prioritize piperazine nitrogen interactions with Asp155 (5-HT2A) and pyrazolo-pyrimidinyl hydrophobic contacts.
    Validate predictions with in vitro radioligand displacement assays using [3H]LSD or [3H]ketanserin .

Q. How can substituent variations on the piperazine ring modulate biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., 3-Cl on phenyl) enhance serotonin receptor affinity by stabilizing cation-π interactions.
  • Bulkier substituents (e.g., benzyl or nitrobenzyl groups) reduce CNS penetration but improve selectivity for peripheral targets.
    Example
Substituent5-HT2A IC50 (nM)LogP
3-Cl12.4 ± 1.23.8
4-F28.6 ± 2.13.2
4-NO245.3 ± 3.54.1
Synthesize analogs via Buchwald-Hartwig coupling and test in receptor-binding assays .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies:

  • Standardize Assays: Use identical cell lines (e.g., MDA-MB-231 for cancer studies) and culture conditions (10% FBS, 37°C).
  • Dose-Response Curves: Test concentrations from 1 nM to 100 μM; calculate IC50 with GraphPad Prism.
  • Apoptosis Markers: Validate via flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 cleavage).
    Compare results with structurally similar piperazine amide derivatives (e.g., 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine) to identify scaffold-specific trends .

Experimental Design & Data Analysis

Q. What in vitro models are optimal for evaluating the neuropharmacological effects of this compound?

Methodological Answer:

  • Primary Neuronal Cultures: Rat cortical neurons (DIV 7–10) for electrophysiology (patch-clamp) to assess serotonin receptor modulation.
  • HEK-293 Cells Transfected with 5-HT Receptors: Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM) to quantify receptor activation/inhibition.
    Include positive controls (e.g., mCPP for 5-HT2C) and negative controls (vehicle-only) to validate assay specificity .

Q. How can researchers assess metabolic stability and potential drug-drug interactions?

Methodological Answer:

  • Microsomal Incubations: Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Inhibition Assays: Test against CYP3A4, CYP2D6, and CYP2C9 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
  • Pharmacokinetic Profiling: Administer to Sprague-Dawley rats (IV/PO) and measure plasma concentrations. Key parameters: t1/2, Cmax, AUC0-∞ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.